molecular formula C45H55NO15 B193547 Docetaxal CAS No. 125354-16-7

Docetaxal

Katalognummer B193547
CAS-Nummer: 125354-16-7
Molekulargewicht: 849.9 g/mol
InChI-Schlüssel: LEMYAXKYCOBYOJ-OAGWZNDDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers, such as locally advanced or metastatic breast cancer, metastatic prostate cancer, gastric adenocarcinoma, and head and neck cancer . It is a semi-synthetic drug and is closely related to paclitaxel . Docetaxel interferes with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

Docetaxel is a semi-synthetic form of paclitaxel, extracted from the needle of the European yew tree . A mixture of taxols was prepared from 10‐deacetyl‐7‐xylosyltaxanes by three‐step reactions: redox, acetylation, and deacetylation. The mixture of Taxol B and Taxol C was converted to Docetaxel by Schwartz’s reagent .


Molecular Structure Analysis

Docetaxel is a complex diterpenoid molecule and a semi-synthetic analogue of paclitaxel . It has a molecular formula of C43H53NO14 and an average molecular weight of 807.879 Da .


Chemical Reactions Analysis

Docetaxel is an antineoplastic agent used in cancer chemotherapy. It belongs to the taxane class and is a semi-synthetic form of paclitaxel, extracted from the needle of the European yew tree .

Wissenschaftliche Forschungsanwendungen

Antitumor Efficacy with Nanoplatforms

Docetaxel (DTX) has been used in conjunction with nanoplatforms, such as electrospun nanofibers (NFs), to enhance its antitumor efficacy. This approach helps overcome DTX’s limitations and is particularly useful for treating local recurrences of cancer .

Nanoparticle Delivery Systems

The administration of DTX via nanoparticles addresses challenges posed by tumor properties that resist conventional therapies. This method improves the systemic delivery of anticancer agents .

Optimization in Liposomes

DTX has been successfully loaded into nanoliposomes using a new remote loading method. This optimization enhances the delivery and efficacy of DTX in cancer treatment .

Clinical Research Analysis

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for analyzing DTX in human serum, which is crucial for clinical research applications .

Wirkmechanismus

Target of Action

Docetaxel is a taxoid antineoplastic agent that primarily targets microtubules in cells . Microtubules are structures that help move chromosomes during mitosis (cell division) . Docetaxel binds to microtubules with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death .

Mode of Action

Docetaxel interferes with the normal function of microtubule growth . Unlike drugs like colchicine that cause the depolymerization of microtubules, docetaxel hyper-stabilizes their structure . This destroys the cell’s ability to use its cytoskeleton in a flexible manner . Docetaxel is two times more potent as an inhibitor of microtubule depolymerization compared to paclitaxel .

Biochemical Pathways

Docetaxel’s action on microtubules affects the cell division process, leading to cell death . It also triggers the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, which activate the nuclear factor-kappa B (NF-κB) signaling pathway . This pathway is involved in the upregulation of PD-L1 in tumor cells .

Pharmacokinetics

Docetaxel is subject to extensive metabolic conversion by the cytochrome P450 (CYP) 3A isoenzymes, which results in several pharmacologically inactive oxidation products . It is widely distributed in tissues with a mean volume of distribution of 74 L/m² after 100 mg/m², every 3 weeks . The mean total body clearance after this schedule is approximately 22 L/h/m², principally because of hepatic metabolism by the CYP3A4 system and biliary excretion into the feces .

Result of Action

The primary result of docetaxel’s action is the inhibition of cell division, leading to cell death . This cytotoxic activity is exhibited on various cancer cells, including breast, colorectal, lung, ovarian, gastric, renal, and prostate cancer cells .

Action Environment

The efficacy of docetaxel can be influenced by various environmental factors. For instance, its water solubility can affect its bioavailability and thus its efficacy . Additionally, the presence of drug-transporting proteins, notably P-glycoprotein, present on the bile canalicular membrane, can impact the elimination routes of docetaxel .

Safety and Hazards

Docetaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility and the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Zukünftige Richtungen

The landscape of advanced prostate cancer treatment has evolved tremendously in past decades. The treatment paradigm has shifted from androgen deprivation therapy (ADT) alone to doublet combinations comprising ADT with docetaxel or an androgen receptor inhibitor, and now triplet therapy involving all 3 classes of agents . The development of novel formulations of docetaxel for different chemotherapeutic needs appears promising with some formulations currently in clinical trials .

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMYAXKYCOBYOJ-OAGWZNDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20925105
Record name 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docetaxal

CAS RN

125354-16-7
Record name N-Debenzoyl-N-(tert-butoxycarbonyl)taxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125354167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20925105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docetaxal
Reactant of Route 2
Docetaxal
Reactant of Route 3
Docetaxal
Reactant of Route 4
Docetaxal
Reactant of Route 5
Reactant of Route 5
Docetaxal
Reactant of Route 6
Docetaxal

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.